4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methylbenzoate
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Overview
Description
4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 3-METHYLBENZOATE is a complex organic compound with a unique structure that includes morpholine and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 3-METHYLBENZOATE typically involves multiple stepsThe final steps involve the formation of the hydrazone linkage and the esterification to form the benzoate ester .
Industrial Production Methods
This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 3-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 3-METHYLBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 3-METHYLBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Benzoylmorpholine: Shares the morpholine ring but lacks the triazine and hydrazone components.
4-Anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone: Contains similar triazine and hydrazone structures but differs in other substituents.
Uniqueness
4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 3-METHYLBENZOATE is unique due to its combination of morpholine, triazine, and hydrazone functionalities, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C27H31N7O5 |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
[4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-methylbenzoate |
InChI |
InChI=1S/C27H31N7O5/c1-19-4-3-5-21(16-19)24(35)39-22-7-6-20(17-23(22)36-2)18-28-32-25-29-26(33-8-12-37-13-9-33)31-27(30-25)34-10-14-38-15-11-34/h3-7,16-18H,8-15H2,1-2H3,(H,29,30,31,32)/b28-18+ |
InChI Key |
KCSJNOGMBDUYQE-MTDXEUNCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=NNC3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5)OC |
Origin of Product |
United States |
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